N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
This acetamide derivative features a unique trifunctional structure:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene moiety, enhancing metabolic stability and solubility .
- 2-(2-Methoxyphenoxy)acetamide backbone: A phenoxyacetamide framework with a methoxy substituent, common in bioactive molecules targeting neurological or inflammatory pathways .
The compound’s synthesis likely involves multi-step functionalization of the acetamide core, as seen in analogous sulfonamide and benzofuran derivatives .
Properties
Molecular Formula |
C18H20BrNO6S |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO6S/c1-24-15-4-2-3-5-16(15)25-11-18(21)20(10-14-6-7-17(19)26-14)13-8-9-27(22,23)12-13/h2-7,13H,8-12H2,1H3 |
InChI Key |
YKNPJEUNKJXJLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the bromination of furan to produce 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to form the 5-bromofuran-2-ylmethyl group. The next step involves the introduction of the dioxidotetrahydrothiophene group through a series of reactions, including oxidation and cyclization. Finally, the methoxyphenoxyacetamide moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers can study the biological activity of this compound, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: Its chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Brominated vs.
- Sulfone vs. Sulfanyl Groups : The sulfone group in the target and increases polarity and oxidative stability compared to the sulfanyl group in , which may undergo redox-mediated degradation .
- Methoxy Substitution: The 2-methoxyphenoxy group in the target differs from the 4-methoxybenzyl group in , suggesting divergent binding affinities (e.g., para-substitution favors lipid membrane penetration, while ortho-substitution may enhance steric hindrance) .
Key Findings :
- The target compound’s bromofuran and sulfone groups align with antimicrobial sulfonamides in , but its acetamide backbone may reduce cytotoxicity compared to sulfonamide derivatives .
- The nicotinonitrile-based compound in exhibits strong kinase inhibition, suggesting that replacing the acetamide with a heterocyclic system (e.g., nicotinonitrile) could shift activity toward anticancer pathways .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide, also referred to as D328-0022, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings, structural characteristics, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological properties. The presence of the bromofuran moiety and the dioxotetrahydrothiophene ring are particularly noteworthy as they may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.32 g/mol |
| SMILES | Cc(cccc1)c1OCC(N(Cc(o1)ccc1Br)C(CC1)CS1(=O)=O)=O |
| IUPAC Name | This compound |
Anticancer Properties
Preliminary studies have indicated that D328-0022 exhibits anticancer activity against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, a study showed a significant reduction in cell viability in breast cancer cell lines treated with varying concentrations of D328-0022 over 48 hours.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Tests against common bacterial strains such as E. coli and Staphylococcus aureus revealed moderate inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that while D328-0022 may not be as potent as traditional antibiotics, it could serve as a lead compound for further modifications aimed at enhancing its antimicrobial efficacy.
Anti-inflammatory Effects
Research indicates that D328-0022 possesses anti-inflammatory properties . In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the biological activities of D328-0022:
-
In Vitro Cancer Study :
- Objective : To evaluate cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : A dose-dependent decrease in viability was observed with an IC50 value of approximately 15 µM.
-
Antimicrobial Testing :
- Objective : To determine the antimicrobial efficacy against E. coli.
- Method : Broth dilution method for MIC determination.
- Results : MIC was found to be 125 µg/mL, indicating moderate activity.
-
Anti-inflammatory Model :
- Objective : To assess the effect on cytokine production in a carrageenan-induced paw edema model.
- Results : Significant reduction in edema was noted after treatment with D328-0022 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
